molecular formula C5H7ClN2O B1272037 2-aminopyridin-3-ol Hydrochloride CAS No. 65407-94-5

2-aminopyridin-3-ol Hydrochloride

Cat. No.: B1272037
CAS No.: 65407-94-5
M. Wt: 146.57 g/mol
InChI Key: JDBGIMMIWMCWEB-UHFFFAOYSA-N
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Description

2-Aminopyridin-3-ol Hydrochloride is an organic compound with the molecular formula C5H6N2O·HCl. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless to pale yellow solid that is soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridin-3-ol Hydrochloride typically involves the reaction of 2-aminopyridine with hydrochloric acid. One common method includes dissolving 2-aminopyridine in anhydrous methanol and adding hydrochloric acid to the solution. The mixture is then heated under reflux for several hours to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridin-3-ol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different aminopyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and aminopyridine derivatives.

Scientific Research Applications

2-Aminopyridin-3-ol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminopyridin-3-ol Hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor to 2-Aminopyridin-3-ol Hydrochloride, used in the synthesis of pharmaceuticals.

    3-Aminopyridine: Another isomer with different chemical properties and applications.

    4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGIMMIWMCWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376460
Record name 2-aminopyridin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65407-94-5
Record name 2-aminopyridin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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